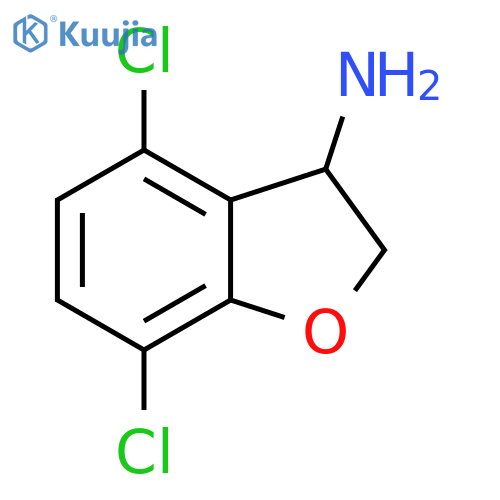

Cas no 1156777-83-1 (4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine)

1156777-83-1 structure

商品名:4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine 化学的及び物理的性質

名前と識別子

-

- 4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

- 3-Benzofuranamine, 4,7-dichloro-2,3-dihydro-

- 1156777-83-1

- N16653

- AKOS009561939

- SB48462

-

- インチ: 1S/C8H7Cl2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2

- InChIKey: ZUKFBYMLGJQSCE-UHFFFAOYSA-N

- ほほえんだ: O1C2=C(Cl)C=CC(Cl)=C2C(N)C1

計算された属性

- せいみつぶんしりょう: 202.9904692g/mol

- どういたいしつりょう: 202.9904692g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- 密度みつど: 1.446±0.06 g/cm3(Predicted)

- ふってん: 258.8±40.0 °C(Predicted)

- 酸性度係数(pKa): 7.46±0.20(Predicted)

4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1758369-1g |

4,7-Dichloro-2,3-dihydrobenzofuran-3-amine |

1156777-83-1 | 98% | 1g |

¥3981.00 | 2024-08-09 | |

| Ambeed | A833442-1g |

4,7-DICHLORO-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE |

1156777-83-1 | 95% | 1g |

$474.0 | 2024-04-26 |

4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine 関連文献

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

1156777-83-1 (4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine) 関連製品

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1156777-83-1)4,7-Dichloro-2,3-dihydro-1-benzofuran-3-amine

清らかである:99%

はかる:1g

価格 ($):427.0